N-hippuryl-his-leu tetrahydrate
Overview
Description
N-Hippuryl-His-Leu tetrahydrate, also known as N-Benzoyl-Gly-His-Leu hydrate, is a synthetic tripeptide compound composed of hippuric acid, histidine, and leucine. It is commonly used as a substrate for angiotensin-converting enzyme (ACE) in biochemical research. This compound is typically found in a white to off-white crystalline powder form and is often used in studies related to enzyme activity and inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hippuryl-His-Leu tetrahydrate can be synthesized through a series of chemical reactions involving the coupling of hippuric acid, histidine, and leucine. The synthesis typically involves the use of organic solvents and reagents to facilitate the coupling reactions. One common method involves the reaction of hippuric acid with histidine and leucine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out under controlled conditions, followed by purification through crystallization and hydration to obtain the tetrahydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is produced in bulk quantities and is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-Hippuryl-His-Leu tetrahydrate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to its constituent amino acids under acidic or basic conditions.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl group
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) are commonly used for hydrolysis.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
Hydrolysis: Glycine, histidine, and leucine.
Oxidation: Oxidized derivatives of the constituent amino acids.
Substitution: Substituted derivatives of N-Hippuryl-His-Leu
Scientific Research Applications
N-Hippuryl-His-Leu tetrahydrate has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme kinetics studies to understand the catalytic mechanisms of ACE.
Biology: Employed in studies involving peptide interactions and stability.
Medicine: Utilized in the development of ACE inhibitors for the treatment of hypertension and cardiovascular diseases.
Industry: Applied in the production of biochemical reagents and diagnostic kits
Mechanism of Action
N-Hippuryl-His-Leu tetrahydrate acts as a substrate for ACE. The enzyme catalyzes the hydrolysis of the peptide bond in the compound, leading to the formation of hippuric acid and the dipeptide His-Leu. This reaction is crucial for studying the inhibitory effects of potential ACE inhibitors. The molecular targets involved include the active site of ACE, where the substrate binds and undergoes hydrolysis .
Comparison with Similar Compounds
Similar Compounds
N-Hippuryl-His-Leu acetate: Another form of the compound with similar applications.
N-Hippuryl-Gly-Gly: A related tripeptide used in similar biochemical studies.
Hippuryl-His-Leu free base: A non-hydrated form of the compound
Uniqueness
N-Hippuryl-His-Leu tetrahydrate is unique due to its specific structure, which makes it an ideal substrate for ACE. Its tetrahydrate form enhances its stability and solubility, making it suitable for various biochemical assays. Compared to similar compounds, it offers a distinct advantage in terms of its reactivity and ease of use in laboratory settings .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;tetrahydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O5.4H2O/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14;;;;/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31);4*1H2/t16-,17-;;;;/m0..../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISCZTHMJVRTLI-LWTACFFUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.O.O.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.O.O.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N5O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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